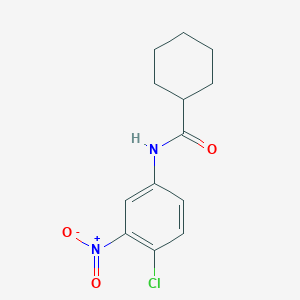![molecular formula C11H11N5O3S B409977 2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(4-NITROPHENYL)ACETAMIDE](/img/structure/B409977.png)
2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(4-NITROPHENYL)ACETAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(4-NITROPHENYL)ACETAMIDE is a compound that features a triazole ring, a sulfanyl group, and a nitro-phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(4-NITROPHENYL)ACETAMIDE typically involves the reaction of 4-methyl-4H-[1,2,4]triazole-3-thiol with 4-nitro-phenylacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, more efficient mixing and temperature control, and potentially continuous flow processes to increase yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(4-NITROPHENYL)ACETAMIDE can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted triazole derivatives.
Applications De Recherche Scientifique
2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(4-NITROPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(4-NITROPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid
- 5-(4-Chloro-phenyl)-4-(2-methyl-allyl)-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid
Uniqueness
2-[(4-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N-(4-NITROPHENYL)ACETAMIDE is unique due to the presence of both a nitro group and a triazole ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.
Propriétés
Formule moléculaire |
C11H11N5O3S |
|---|---|
Poids moléculaire |
293.3g/mol |
Nom IUPAC |
2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C11H11N5O3S/c1-15-7-12-14-11(15)20-6-10(17)13-8-2-4-9(5-3-8)16(18)19/h2-5,7H,6H2,1H3,(H,13,17) |
Clé InChI |
BVYNLTLYSPRAKS-UHFFFAOYSA-N |
SMILES |
CN1C=NN=C1SCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
CN1C=NN=C1SCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{2-[(5-{3-nitrophenyl}-2-furyl)methylene]hydrazino}-2-oxo-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B409895.png)
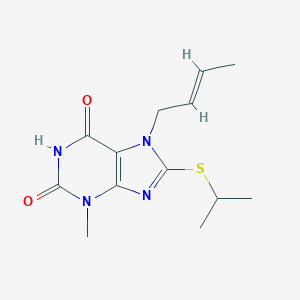

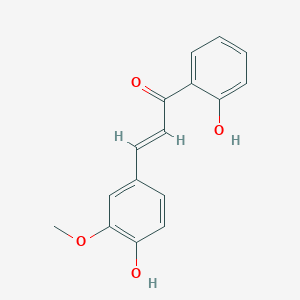
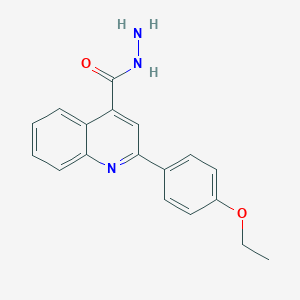

![4-[(1-adamantylcarbonyl)oxy]-N,N,N-trimethyl-1-butanaminium](/img/structure/B409903.png)
![(E)-3-[3-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-4-METHOXYPHENYL]-1-(4-HYDROXYPHENYL)-2-PROPEN-1-ONE](/img/structure/B409904.png)
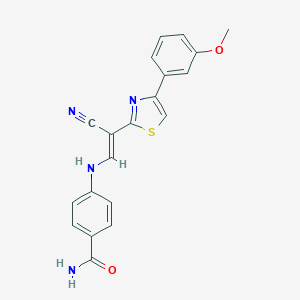
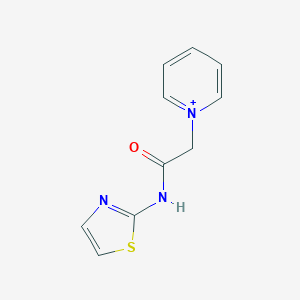
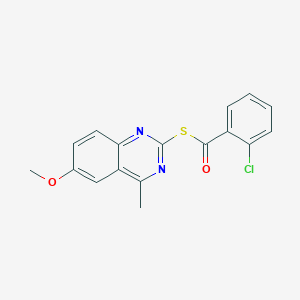
![5-[2-(benzoyloxy)ethyl]-3-[2-(4-bromophenyl)-2-oxoethyl]-4-methyl-1,3-thiazol-3-ium](/img/structure/B409910.png)

